molecular formula C9H7NO B1417454 Isoquinolin-8-ol CAS No. 3482-14-2

Isoquinolin-8-ol

Cat. No.: B1417454
CAS No.: 3482-14-2
M. Wt: 145.16 g/mol
InChI Key: ZIXWTPREILQLAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoquinoline derivatives, a family of N-heterocycles showing a broad range of structural diversity, biological and pharmaceutical activities, has been the focus of many studies . Various synthetic strategies using versatile approaches have been discussed in detail . For instance, an efficient one-pot synthesis of isoquinolines by a three-component reaction involves condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .


Molecular Structure Analysis

Isoquinolin-8-ol has a molecular formula of C9H7NO . Its structure offers opportunities for various applications in scientific research .


Chemical Reactions Analysis

Several chemical reactions involving isoquinoline have been reported. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines in excellent yields and short reaction times .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3, a boiling point of 332.1±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 44.1±0.3 cm^3, a polar surface area of 33 Å^2, and a molar volume of 115.2±3.0 cm^3 .

Scientific Research Applications

Therapeutic Applications in Various Diseases

Isoquinoline analogs, particularly those containing the isoquinoline scaffold like Isoquinolin-8-ol, are recognized for their broad spectrum of biological characteristics. This class of compounds is extensively utilized in pharmaceuticals, with derivatives being used to treat a wide range of ailments including tumors, respiratory diseases, infections, nervous system diseases, cardiovascular and cerebrovascular diseases, and endocrine and metabolic diseases. The isoquinoline ring is a privileged scaffold often preferred in drug design due to its significant role in drug discovery (Luo et al., 2020).

Binding with Nucleic Acids and Implications for Drug Design

Isoquinoline alkaloids like this compound have immense pharmacological and biological properties, with several exhibiting potential anticancer properties. While the molecular targets are not fully clear, extensive research continues to uncover clinically exploitable data. These compounds have shown interaction with nucleic acids, and the binding specificity and energetics of these interactions are being elucidated, paving the way for new drug designs (Bhadra & Kumar, 2011).

Renal Vasodilator Properties

Specific derivatives of isoquinolin-3-ol, a close relative of this compound, have demonstrated selective renal vasodilating properties. These compounds have shown potential in increasing renal blood flow with minimal effects on arterial blood pressure or heart rate, which could be significant in the development of treatments for renal conditions (Kanojia et al., 1989).

Anticancer Effects

Isoquinoline alkaloids have been used traditionally for their anti-inflammatory, antimicrobial, and analgesic effects. Their potential in inducing cell cycle arrest, apoptosis, and autophagy leading to cell death has been noted, especially in the context of cancer treatment. The molecular mechanisms, though not fully understood, suggest that binding to nucleic acids or proteins, enzyme inhibition, and epigenetic modulation by isoquinoline alkaloids may contribute to their therapeutic effects in cancer (Yun et al., 2021).

Safety and Hazards

Isoquinolin-8-ol is harmful if swallowed or inhaled and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Isoquinolin-8-ol, due to its structural similarity to active molecules, could be a starting point for developing new anti-cancer agents. Researchers could explore modifying the structure of this compound to enhance its anti-cancer properties and selectivity for cancer cells. Furthermore, the importance of quinoline and isoquinoline alkaloids due to their potent biological activities demonstrated by in vitro and in vivo assays, as well as agrochemical agents, suggests future directions for research .

Biochemical Analysis

Biochemical Properties

Isoquinolin-8-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. This compound can act as an inhibitor of these enzymes, affecting the metabolic pathways of other substances. Additionally, this compound has been shown to interact with DNA and RNA, potentially influencing gene expression and cellular processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. It also affects cell proliferation and differentiation, making it a potential candidate for cancer therapy . Furthermore, this compound has been shown to inhibit the growth of certain bacteria and fungi, highlighting its antimicrobial properties .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can lead to the accumulation of DNA damage and ultimately cell death. Additionally, this compound can modulate the activity of transcription factors, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can exhibit therapeutic effects, such as anti-cancer and antimicrobial activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects outweigh its therapeutic benefits. Therefore, careful dosage optimization is essential for its potential use in clinical settings .

Properties

IUPAC Name

isoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXWTPREILQLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322021, DTXSID50901679
Record name Isoquinolin-8-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_815
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3482-14-2
Record name 8-Isoquinolinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400234
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Record name Isoquinolin-8-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxyisoquinoline
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Record name Isoquinolin-8-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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